1,2-DISTEAROYL-SN-GLYCERO-3-*PHOSPHORYLE THANOLAMINO
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Overview
Description
1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO: is a phospholipid, specifically a phosphoethanolamine (PE) lipid. It is commonly used in the synthesis of liposomes and lipid nanoparticles (LNPs), which are crucial in drug delivery systems . This compound is known for its ability to form stable bilayers and vesicles, making it an essential component in various biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO can be synthesized through a series of chemical reactions involving the esterification of glycerol with stearic acid, followed by phosphorylation with ethanolamine . The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency . The process includes the purification of the final product through techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO undergoes various chemical reactions, including:
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in various applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The conditions often involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions include modified phospholipids with altered functional groups, which can be used in different scientific and industrial applications .
Scientific Research Applications
1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO involves its ability to form stable bilayers and vesicles, which can encapsulate and deliver therapeutic agents to specific targets in the body . The molecular targets include cell membranes, where the compound integrates and facilitates the delivery of encapsulated drugs . The pathways involved include endocytosis and fusion with cell membranes, allowing for efficient drug delivery .
Comparison with Similar Compounds
1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLCHOLINE: Another phospholipid used in liposome synthesis, but with choline as the head group instead of ethanolamine.
1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHATE: A phospholipid with a phosphate group, used in similar applications but with different properties.
Uniqueness: 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHORYLE THANOLAMINO is unique due to its ethanolamine head group, which provides distinct biochemical properties and interactions compared to other phospholipids . This uniqueness makes it particularly useful in specific drug delivery systems and biomedical applications .
Properties
CAS No. |
155773-68-5 |
---|---|
Molecular Formula |
C51H93N2O11P |
Molecular Weight |
941.282 |
IUPAC Name |
[(2R)-3-[2-[[6-(2,5-dioxopyrrol-1-yl)-6-oxohexyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C51H93N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-50(57)61-44-46(64-51(58)38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)45-63-65(59,60)62-43-42-52-41-35-31-32-36-47(54)53-48(55)39-40-49(53)56/h39-40,46,52H,3-38,41-45H2,1-2H3,(H,59,60)/t46-/m1/s1 |
InChI Key |
YLRAHZDAUIKOCE-YACUFSJGSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCCCCCC(=O)N1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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